Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate
Description
Properties
IUPAC Name |
methyl 3-oxo-5-(4-oxoquinazolin-3-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-20-13(18)8-10(17)6-7-16-9-15-12-5-3-2-4-11(12)14(16)19/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVVNPGJFRPQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis typically involves two primary stages:
- Formation of the quinazoline core via cyclization of anthranilic derivatives with appropriate carbonyl compounds.
- Introduction of the pentanoate ester side chain at the quinazoline nucleus, often through nucleophilic substitution or acylation reactions.
This approach aligns with the general principles of heterocyclic chemistry, where quinazoline derivatives are synthesized through condensation reactions, followed by esterification or acylation to append the pentanoate moiety.
Preparation of the Quinazoline Core
Method A: Cyclization of Anthranilic Derivatives with Formamide or Its Derivatives
- Starting Materials: Anthranilic acid derivatives or their activated forms.
- Procedure: Condensation with formamide derivatives under reflux conditions, promoting cyclization to form the quinazoline ring system.
- Key Conditions: Elevated temperatures (around 150-200°C), often in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Research Data: The synthesis of 4-oxoquinazoline derivatives has been reported via cyclization of anthranilic acids with formamide derivatives, followed by oxidation steps to introduce the 4-oxo functionality.
Method B: Cyclization of 2-Aminobenzamide Derivatives
- Procedure: Heating 2-aminobenzamide with suitable aldehydes or ketones under acidic or basic conditions to induce cyclization.
- Outcome: Formation of the quinazoline ring with the 4-oxo group introduced through oxidation post-cyclization.
Introduction of the Side Chain: Pentanoate Ester
Method A: Nucleophilic Substitution on Quinazoline Derivatives
- Approach: Activation of the quinazoline core with electrophilic sites (e.g., halogenated intermediates) followed by nucleophilic attack with methyl 3-oxopentanoate derivatives.
- Conditions: Use of bases such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.
- Research Findings: Similar strategies have been employed in the synthesis of quinazoline derivatives with ester side chains, where the ester is introduced via nucleophilic substitution at activated positions.
Method B: Esterification of Carboxylic Acid Intermediates
- Procedure: Synthesis of a carboxylic acid precursor, followed by esterification using methyl alcohol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Application: This method is less common for direct introduction onto heterocyclic systems but is useful when starting from quinazoline carboxylic acids.
Specific Synthetic Route Based on Literature
A representative synthetic route involves:
- Step 1: Synthesis of 4-oxoquinazoline core via cyclization of anthranilic acid derivatives with formamide derivatives under reflux.
- Step 2: Activation of the 4-oxoquinazoline with halogenating agents (e.g., phosphorus oxychloride) to generate halogenated intermediates.
- Step 3: Nucleophilic substitution with methyl 3-oxopentanoate or related esters to introduce the pentanoate side chain.
- Step 4: Purification through column chromatography or recrystallization.
Data Tables Summarizing Preparation Methods
Research Findings and Innovations
- Catalytic methods utilizing microwave irradiation have been reported to accelerate cyclization steps, reducing reaction times significantly.
- Green chemistry approaches involve solvent-free conditions or the use of ionic liquids to improve yields and reduce environmental impact.
- Biocatalytic methods are emerging for regioselective modifications, although less common for this specific compound.
Notes on Purification and Characterization
- Purification typically involves column chromatography with solvent systems such as ethyl acetate/hexane or recrystallization from methyl tert-butyl ether.
- Characterization confirms the formation of the quinazoline core and ester side chain via NMR, IR, and mass spectrometry, as exemplified in related compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is primarily investigated for its antitumor properties. The quinazoline derivatives have been recognized for their ability to interact with various biological targets, making them candidates for the development of anticancer agents.
Case Study: Antitumor Activity
Research has indicated that compounds containing the quinazoline structure exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related quinazoline derivatives have shown promising results in inhibiting the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells, suggesting that this compound may similarly exhibit potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
Pharmaceutical Development
The compound's structure allows it to be modified to enhance its pharmacological properties. Derivatives of this compound can be synthesized to improve solubility, bioavailability, and specificity towards cancerous cells.
Potential Drug Formulations
Given its structural characteristics, there is potential for developing formulations that target specific cancer pathways or enhance the delivery of chemotherapeutic agents. This could involve:
- Combination therapies with existing chemotherapeutics to enhance efficacy.
- Targeted delivery systems using nanoparticles or liposomes to improve localization at tumor sites.
Research Applications
Beyond its therapeutic potential, this compound can be utilized in research settings to explore:
- Mechanistic studies on how quinazoline derivatives interact with cellular pathways.
- Structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Combi-Blocks Catalog ()
Several compounds in the Combi-Blocks catalog share structural similarities:
| Compound ID | Name | Key Structural Features | Purity | Catalog Reference |
|---|---|---|---|---|
| QM-3880 | (S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate | Oxazolidinone ring with phenyl substituent | 95% | MFCD22418903 |
| QZ-7467 | (2R)-3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid | Quinazolinone ring with shorter (butanoate) chain | 95% | MFCD18064666 |
Key Comparisons :
- Heterocyclic Substituents: QM-3880 contains an oxazolidinone ring (known for antibacterial activity) versus the quinazolinone in the target compound, which is more common in kinase inhibitors .
- Stereochemistry : The (S)-configuration in QM-3880 and (2R)-configuration in QZ-7467 highlight the importance of chirality in biological interactions.
Thiazole and Oxazole Derivatives ()
- (3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid (): Features a thiazole ring instead of quinazolinone. SMILES: O=C(CC(C)CC(=O)O)Nc1nccs1 (polar due to thiazole and carboxylic acid groups). LogP: Not provided, but thiazole’s sulfur atom may increase lipophilicity compared to nitrogen-rich quinazolinone.
- Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate (): LogP: 0.58 (moderate lipophilicity). PSA: 47.89 Ų (polar surface area), suggesting moderate solubility.
Key Comparisons :
- Quinazolinone derivatives likely exhibit higher polarity (lower LogP) due to additional nitrogen atoms, enhancing water solubility compared to oxazole/thiazole analogs.
- Thiazole and oxazole rings may confer distinct electronic properties, affecting reactivity in synthetic pathways.
Biological Activity
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate (CAS No. 1229627-28-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Molecular Weight : 274.27 g/mol
LogP : 0.9188 (indicating moderate lipophilicity)
Polar Surface Area (PSA) : 78.26 Ų (suggesting potential for good membrane permeability) .
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler precursors that undergo condensation reactions to form the quinazoline scaffold. The detailed synthetic pathways are outlined in various patents, indicating that the compound can be synthesized through established organic chemistry techniques .
Anticancer Properties
Recent studies have indicated that compounds containing the quinazoline moiety exhibit significant anticancer properties. Specifically, derivatives like this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including leukemia and lymphoma types .
Mechanism of Action :
- Inhibition of Angiogenesis : Certain quinazoline derivatives have been reported to inhibit angiogenesis, which is critical for tumor growth and metastasis.
- Cytokine Modulation : The compound may modulate cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α), which plays a role in inflammation and cancer progression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies indicate IC50 values in the low micromolar range for certain leukemia cell lines, suggesting effective potency .
Case Studies
- Leukemia Cell Lines : In a study evaluating the efficacy of quinazoline derivatives, this compound was tested against CCRF-CEM leukemia cells, yielding an IC50 value of approximately 6.7 µg/mL, indicating significant activity compared to other tested compounds .
- Cytokine Inhibition : Another study highlighted the capability of similar compounds to inhibit TNF-α production in macrophage models, suggesting potential anti-inflammatory properties alongside anticancer activity .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis involves coupling β-keto esters with quinazolinone derivatives. A documented route () uses:
- Step 1: Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives.
- Step 2: Alkylation or nucleophilic substitution to introduce the pentanoate side chain.
Optimization Strategies: - Catalytic Efficiency: Palladium catalysts (e.g., Pd/C) improve coupling yields (75% reported in ).
- Temperature Control: Reactions performed at −80°C to −96°C enhance enantioselectivity when using CHIPA/n-BuLi systems ().
- Solvent Selection: THF or acetonitrile () minimizes side reactions.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and β-keto ester carbonyl (δ 170–175 ppm) ().
- IR Spectroscopy: Confirm ester C=O (1740–1720 cm⁻¹) and quinazolinone C=O (1680–1660 cm⁻¹) ().
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₅H₁₄N₂O₅ requires [M+H]⁺ = 309.0954) ().
Advanced Research Questions
Q. How does the quinazolinone moiety influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer: The 4-oxoquinazolin-3(4H)-yl group acts as an electron-withdrawing substituent, activating the β-keto ester for nucleophilic attack. Computational modeling (e.g., DFT) can quantify:
- Electrophilicity Index (ω): Calculated using HOMO/LUMO energies to predict reactivity ().
- Steric Effects: Substituents on the quinazolinone ring (e.g., phenyl vs. fluorophenyl) alter transition-state geometry ().
Q. How can enantiopurity be ensured during synthesis, given the compound’s stereogenic centers?
Methodological Answer:
- Chiral Auxiliaries: Use (S)- or (R)-configured amines (e.g., CHIPA in ) to induce asymmetry.
- Chromatographic Resolution: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) separates enantiomers ().
- Circular Dichroism (CD): Validate enantiomeric excess (ee > 98%) by comparing Cotton effects ().
Q. What are the common pitfalls in isolating this hygroscopic compound, and how can purity be maintained?
Methodological Answer:
Q. How do contradictory data on catalytic efficiency arise in cross-coupling reactions involving this compound?
Methodological Answer: Discrepancies in Pd-catalyzed yields (e.g., 75% vs. 85%) may stem from:
- Catalyst Loading: Higher Pd(hfacac)₂ concentrations (0.5–1.0 mol%) improve turnover ().
- Substrate Purity: Trace water in reagents deactivates catalysts (validate via Karl Fischer titration).
- Kinetic vs. Thermodynamic Control: Competing pathways (e.g., β-hydride elimination) reduce selectivity ().
Q. What computational tools are recommended for modeling its interactions with biological targets?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding to kinase domains (common quinazolinone targets).
- MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories ().
Q. How can the compound’s stability under physiological conditions be assessed for drug discovery?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
